molecular formula C24H13ClF3NO5 B3685167 2-oxo-2-phenylethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-oxo-2-phenylethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B3685167
M. Wt: 487.8 g/mol
InChI Key: YMEXDJWLGVDFRH-UHFFFAOYSA-N
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Description

The compound 2-oxo-2-phenylethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a structurally complex molecule featuring:

  • A 2-chloro-5-(trifluoromethyl)phenyl substituent at position 2 of the isoindole ring, contributing steric bulk, lipophilicity, and electronic effects.
  • A 2-oxo-2-phenylethyl ester group at position 5, influencing solubility and metabolic stability.

Properties

IUPAC Name

phenacyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxoisoindole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H13ClF3NO5/c25-18-9-7-15(24(26,27)28)11-19(18)29-21(31)16-8-6-14(10-17(16)22(29)32)23(33)34-12-20(30)13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMEXDJWLGVDFRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H13ClF3NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-2-phenylethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

    Introduction of the Phenylethyl Group: The phenylethyl group can be introduced via a Friedel-Crafts acylation reaction using phenylacetic acid and an acid chloride.

    Attachment of the Chloro-Trifluoromethyl Phenyl Group: This step involves a nucleophilic substitution reaction where the chloro-trifluoromethyl phenyl group is attached to the isoindole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-oxo-2-phenylethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-oxo-2-phenylethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Researchers investigate its effects on various biological systems to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-oxo-2-phenylethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

Role of the Isoindole Core : The 1,3-dioxo-isoindole moiety confers rigidity and π-stacking capability, which is critical for binding to biological targets (e.g., enzymes) or organic semiconductors .

Trifluoromethyl and Chlorophenyl Effects: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, improving bioavailability and stability.

Ester vs. Sulphonamide/Sulfonate Groups :

  • Carboxylate esters (target compound) are prone to hydrolysis but offer tunable pharmacokinetics.
  • Sulphonamides (e.g., ) exhibit greater metabolic stability and hydrogen-bonding capacity.

Biological Activity

2-Oxo-2-phenylethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate is a complex organic compound belonging to the isoindole derivative family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various biochemical pathways related to diseases such as cancer and cardiovascular disorders.

Structural Characteristics

The molecular formula of the compound is C_{24}H_{13}ClF_3N_0_5, with a molecular weight of 487.8 g/mol. The structural framework includes dioxo and carboxylate moieties, which are known to influence biological activity through mechanisms such as enzyme inhibition and receptor interaction.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the reaction of substituted phenyl compounds with isoindole derivatives. The presence of electron-withdrawing groups like trifluoromethyl enhances the reactivity of the aromatic system, facilitating further chemical transformations.

Research indicates that isoindole derivatives, including this compound, may act as selective inhibitors of enzymes involved in critical biological processes. Notably, it has shown potential as an inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms. This suggests therapeutic implications in cancer treatment by disrupting cellular repair pathways.

Biological Activity

The biological activity of this compound can be summarized as follows:

Biological Activity Details
Enzyme Inhibition Inhibits PARP, which is crucial for DNA repair, potentially leading to increased cancer cell death.
Anticancer Properties Demonstrated selective inhibition against cancer cell lines while sparing non-tumorigenic cells .
Mechanistic Studies Interacts with specific biological targets through binding at active sites on enzymes or receptors.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • In vitro Studies : Experiments have shown that the compound effectively inhibits proliferation in various cancer cell lines. For instance, it demonstrated significant growth inhibition at concentrations around 10 µM without affecting normal fibroblast cell lines .
  • Mechanistic Insights : Detailed analyses revealed that the compound alters levels and localization of key signaling phosphoproteins involved in cancer progression, indicating a multifaceted mechanism of action .
  • Pharmacological Investigations : In vivo studies indicated that administration of the compound resulted in dose-dependent inhibition of specific signaling pathways associated with tumor growth. This highlights its potential as a therapeutic agent in oncology .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-oxo-2-phenylethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxoisoindole-5-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the isoindole-1,3-dione core. For example, refluxing intermediates (e.g., substituted aminothiazolones or formyl-indole derivatives) with acetic acid and sodium acetate can yield crystalline products after purification . Functionalization of the phenyl and trifluoromethyl groups may require palladium-catalyzed cross-coupling or nucleophilic substitution under anhydrous conditions.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and substituent positions, particularly distinguishing aromatic protons and trifluoromethyl groups.
  • X-ray crystallography : Resolves absolute configuration and crystal packing using programs like SHELXL .
  • FT-IR : Confirms carbonyl (C=O) and ester (C-O) functional groups via characteristic stretching frequencies .

Q. How can researchers isolate and purify this compound given its complex substituents?

  • Methodological Answer :

  • Recrystallization : Use a DMF/acetic acid mixture to exploit solubility differences .
  • Column chromatography : Employ silica gel with gradient elution (hexane/ethyl acetate) to separate polar trifluoromethyl and chloro-substituted byproducts .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NOE effects or coupling constants) be resolved during structural elucidation?

  • Methodological Answer :

  • Dynamic NMR : Analyze temperature-dependent spectra to detect conformational exchange in the dioxoisoindole ring .
  • DFT calculations : Compare experimental and computed chemical shifts (using Gaussian or ORCA) to validate proposed tautomers or rotamers .
  • Re-refinement in SHELXL : Adjust displacement parameters and occupancy ratios for disordered trifluoromethyl groups .

Q. What strategies optimize low yields in the final esterification step of the synthesis?

  • Methodological Answer :

  • Activation of carboxylate : Use DCC/DMAP or HATU as coupling agents to enhance reactivity .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with dichloromethane to reduce side reactions .
  • Microwave-assisted synthesis : Shorten reaction time and improve esterification efficiency .

Q. How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours, then analyze degradation products via LC-MS .
  • Hydrolysis kinetics : Monitor ester bond cleavage rates using UV-Vis spectroscopy at 240 nm (characteristic of dioxoisoindole absorption) .

Q. What in silico approaches predict this compound’s potential biological targets?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) to identify binding affinities for kinases or cytochrome P450 isoforms .
  • Pharmacophore modeling (MOE) : Map electrostatic and hydrophobic features to prioritize targets like COX-2 or HDACs .

Q. How can researchers address discrepancies between computational predictions and experimental bioactivity data?

  • Methodological Answer :

  • Free-energy perturbation (FEP) : Refine binding affinity predictions by simulating ligand-protein interactions in explicit solvent .
  • Dose-response assays : Validate computational hits using enzymatic inhibition assays (e.g., fluorogenic substrates for protease activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-oxo-2-phenylethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
2-oxo-2-phenylethyl 2-[2-chloro-5-(trifluoromethyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

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